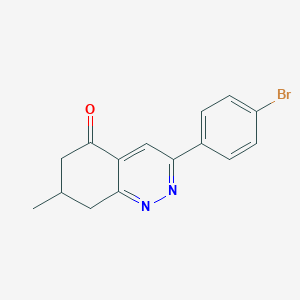

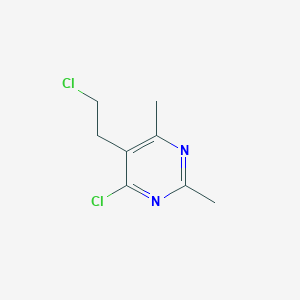

![molecular formula C20H22N2O4S B2522052 1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 710985-69-6](/img/structure/B2522052.png)

1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide" is a structurally complex molecule that likely exhibits a range of biological activities due to its heterocyclic core. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds similar to the one described often involves multi-step reactions that may include the formation of imidazole rings, as seen in the one-pot synthesis of a naphthimidazole derivative . The process typically starts with a suitable starting material that undergoes a series of reactions, including hydrogenation, reaction with aldehydes, and dehydrogenation to form the desired heterocyclic compound. Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their biological activity. For instance, the nonplanar structure of a tetrazole-thione derivative and its complex with cadmium(II) has been studied using X-ray diffraction analysis . The dihedral angle between the tetrazole and benzene rings can significantly influence the compound's intermolecular interactions and stability. Similarly, the molecular structure of "1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide" would be expected to play a key role in its chemical and biological properties.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can vary widely. For example, the photodecomposition of tetrazole-thiones to carbodiimides involves the expulsion of dinitrogen and sulfur, forming a biradical intermediate . This type of reaction demonstrates the potential for heterocyclic compounds to undergo clean transformations, which could be relevant for the compound when considering its stability and reactivity under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Compounds with thiophene and imidazole rings, such as the competitive inhibitors of dopamine beta-hydroxylase, exhibit significant biological activity, which is modulated by the substitution pattern on the rings . The presence of electron-donating or withdrawing groups can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile. Therefore, the specific substituents on the thienoimidazolone dioxide compound would be expected to confer unique physical and chemical properties that could be exploited for various applications.

Scientific Research Applications

Applications in Organic Synthesis

Organic Synthesis and Green Chemistry

A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of metal passivators and light-sensitive materials, showcases the development of environmentally benign synthesis processes. This reflects the broader trend in green chemistry and organic synthesis where compounds with complex structures, similar to the one inquired about, might be synthesized or used as intermediates in the creation of other compounds (Gu et al., 2009).

Advances in Heterocyclic Chemistry

Phosphorylated 1,3-Azoles Synthesis

The review on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, highlights the chemical and biological properties of these compounds. This area of research is significant for understanding the synthetic pathways and potential applications of complex heterocycles, which could include derivatives of the specified compound (Abdurakhmanova et al., 2018).

Environmental and Catalytic Applications

Ionic Liquids in Catalysis

Research on the use of ionic liquids as catalysts for the conversion of carbon dioxide into linear and cyclic carbonates provides insights into how specialized compounds, including potentially the specified compound, could play a role in catalytic processes aimed at environmental sustainability (Chaugule et al., 2017).

Corrosion Inhibition

Imidazoline Derivatives in Corrosion Inhibition

The use of imidazoline and its derivatives as corrosion inhibitors highlights a practical application area where similar compounds might be relevant. These inhibitors are appreciated for their effectiveness, environmental friendliness, and potential for enhancement through structural modification (Sriplai & Sombatmankhong, 2023).

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-3-26-16-10-8-15(9-11-16)21-18-12-27(24,25)13-19(18)22(20(21)23)17-7-5-4-6-14(17)2/h4-11,18-19H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLIARGEORKKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

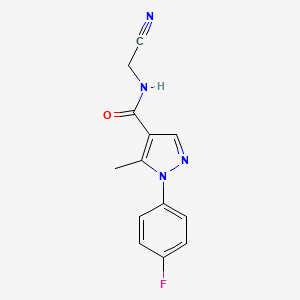

![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)

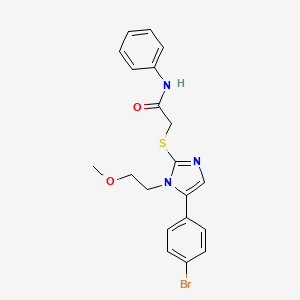

![(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2521972.png)

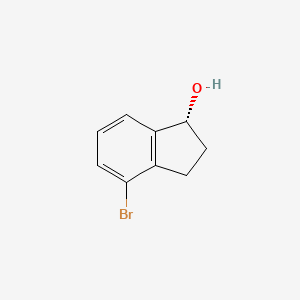

![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521976.png)

![N-Ethyl-N-[2-oxo-2-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2521977.png)

![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)